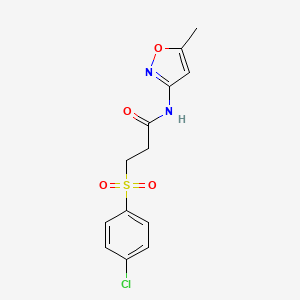

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

描述

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S/c1-9-8-12(16-20-9)15-13(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAZQRVMRJATIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Sulfonyl Intermediate

The synthesis begins with the preparation of 3-((4-chlorophenyl)sulfonyl)propanoic acid , a critical intermediate. This step involves the sulfonylation of propane-1,3-diol derivatives or direct sulfonation of propanoic acid precursors.

Reaction Conditions :

- Substrate : 3-Chloropropanoic acid or propanoic acid derivatives.

- Sulfonylation Agent : 4-Chlorobenzenesulfonyl chloride.

- Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or mixed solvent systems.

- Temperature : 0–5°C to minimize side reactions.

The reaction proceeds via nucleophilic substitution, where the chloride in 3-chloropropanoic acid is replaced by the 4-chlorophenylsulfonyl group. Alternatively, thiol-ene click chemistry followed by oxidation may be employed to introduce the sulfonyl moiety, though this method is less common due to additional oxidation steps.

Amide Coupling with 5-Methylisoxazol-3-amine

The sulfonyl intermediate is activated and coupled with 5-methylisoxazol-3-amine to form the target amide.

Activation Methods :

- Acyl Chloride Formation : Treating the sulfonylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride.

- In Situ Activation : Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic dimethylaminopyridine (DMAP).

Coupling Reaction :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.

- Reaction Time : 12–24 hours under nitrogen atmosphere.

The reaction yield typically ranges from 75–88% , as observed in analogous propanamide syntheses.

Purification and Isolation

Crude product purification is achieved through:

- Recrystallization : Using ethanol/water or hexane/ethyl acetate mixtures.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

| Purification Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 98–99 | 70–75 |

| Column Chromatography | >99 | 80–85 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar Solvents : THF and DCM enhance reaction rates due to better solubility of intermediates.

- Low Temperatures (0–5°C): Reduce side reactions during sulfonylation.

Coupling Agent Efficiency

- DCC vs. EDC : DCC offers higher yields (85%) but requires filtration to remove dicyclohexylurea byproducts. EDC simplifies purification but may slightly reduce yields (78–82%).

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) :

δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.43 (d, J = 8.5 Hz, 2H, Ar-H), 6.35 (s, 1H, isoxazole-H), 3.25 (t, J = 7.0 Hz, 2H, CH₂-SO₂), 2.92 (t, J = 7.0 Hz, 2H, CH₂-CO), 2.45 (s, 3H, CH₃).IR (KBr) :

1715 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ symmetric stretch), 1160 cm⁻¹ (SO₂ asymmetric stretch).HRMS (ESI) :

Calculated for C₁₃H₁₃ClN₂O₄S [M+H]⁺: 329.0264; Found: 329.0266.

Challenges and Alternative Approaches

Sulfonylation Side Reactions

Over-sulfonation or oxidation byproducts may occur if reaction temperatures exceed 10°C. Using controlled addition of sulfonyl chloride and rigorous temperature monitoring mitigates this.

Isoxazole Amine Synthesis

The 5-methylisoxazol-3-amine precursor is synthesized via cyclization of β-ketonitrile derivatives or dehydration of hydroxylamine intermediates, as described in patent CN106146424A.

化学反应分析

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 4-(4-chlorophenyl)-3-methyl-2-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}anilino)-1,3-thiazol-3-ium bromide

- 4-(4-chlorophenyl)-3-ethyl-2-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}anilino)-1,3-thiazol-3-ium bromide

Uniqueness

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

生物活性

3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological targets.

The compound's chemical structure is characterized by a sulfonamide group linked to a 5-methylisoxazole moiety. Its molecular formula is with a molecular weight of 340.8 g/mol. The presence of the chlorophenyl group and the sulfonyl moiety suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. In particular, a related compound was tested against various bacterial strains, showing moderate to strong efficacy against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains . The structure-activity relationship (SAR) indicates that modifications in the sulfonamide and isoxazole groups can enhance antibacterial potency.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays revealed that several derivatives exhibited strong AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, significantly lower than the standard thiourea (IC50 = 21.25 µM) . Additionally, the compound showed promising urease inhibition, which is crucial for treating conditions like kidney stones and peptic ulcers.

| Enzyme | IC50 (µM) | Reference Standard (IC50 µM) |

|---|---|---|

| Acetylcholinesterase | 1.13 - 6.28 | Thiourea (21.25) |

| Urease | Strong Inhibition | N/A |

Binding Interactions

Fluorescence quenching studies have indicated that the compound interacts effectively with bovine serum albumin (BSA), suggesting its potential for drug delivery systems . The binding affinity was assessed using fluorometric titration, revealing significant interactions that could enhance bioavailability.

Case Studies

- Antibacterial Screening : A study conducted on synthesized derivatives of sulfonamides showed that compounds containing the chlorophenyl and isoxazole moieties had enhanced antibacterial properties against pathogenic bacteria .

- Enzyme Inhibition Studies : Research focused on the enzyme inhibitory effects of sulfonamide derivatives demonstrated that modifications in structure could lead to improved inhibition rates for both AChE and urease, highlighting the therapeutic potential of these compounds in neurodegenerative diseases and gastrointestinal disorders .

常见问题

Basic: What are the standard synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an intermediate amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Amide Coupling : Using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with 5-methylisoxazol-3-amine in DMF or DMSO to form the final propanamide .

- Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical. Yields range from 60% to 95%, depending on stoichiometric ratios and solvent selection .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

- Spectroscopy :

- 1H/13C-NMR : To verify proton environments (e.g., sulfonamide NH at δ 10–11 ppm, isoxazole protons at δ 6.2–6.5 ppm) .

- IR : Confirming sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 369.03) .

- Elemental Analysis : C/H/N percentages matching theoretical values (e.g., C: 48.7%, H: 3.8%, N: 11.4%) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from assay variability or structural analogs. Methodological approaches include:

- Cross-Validation : Replicate assays (e.g., COX-2 inhibition, antimicrobial testing) under standardized conditions .

- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .

- Statistical Analysis : Apply ANOVA or multivariate regression to account for variables like solvent polarity or cell-line specificity .

Advanced: What strategies are employed to enhance the compound’s bioavailability while retaining pharmacological activity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the amide) to improve membrane permeability .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Derivatization : Modify the isoxazole ring (e.g., methyl to trifluoromethyl substitution) to balance lipophilicity and metabolic stability .

Basic: What analytical techniques are critical for monitoring purity during synthesis?

- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

- Melting Point Analysis : Sharp melting ranges (e.g., 126–127°C) confirm crystallinity and absence of impurities .

Advanced: How can computational modeling predict interactions with COX-2 enzymes?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to COX-2’s hydrophobic pocket (e.g., sulfonamide interactions with Arg120/His90 residues) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to predict IC50 values .

- QM/MM Hybrid Models : Evaluate electronic effects of substituents (e.g., chloro vs. methoxy groups) on binding affinity .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

- Reaction Scalability : Transitioning from batch to flow chemistry to manage exothermic sulfonylation steps .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

- Reproducibility : Strict control of anhydrous conditions and reagent quality (e.g., HBTU purity >98%) to minimize batch variability .

Basic: What are the known derivatives of this compound, and how do structural modifications affect activity?

| Derivative | Structural Modification | Biological Impact | Reference |

|---|---|---|---|

| 3-((4-Fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide | Replace Cl with F on phenyl | Enhanced COX-2 selectivity (IC50: 0.12 µM vs. 0.28 µM for parent) | |

| N-(5-(2-(Phenylthio)ethyl)-1,3,4-oxadiazol-2-yl) analog | Replace propanamide with oxadiazole | Improved antimicrobial activity (MIC: 4 µg/mL vs. 16 µg/mL) | |

| 3-((4-Chlorophenyl)sulfonyl)-N-(5-(trifluoromethyl)isoxazol-3-yl)propanamide | CF3 substitution on isoxazole | Increased metabolic stability (t1/2: 8.2 h vs. 3.5 h) |

Advanced: How do solvent polarity and pH influence the compound’s stability in biological assays?

- pH-Dependent Degradation : The sulfonamide group hydrolyzes in acidic conditions (pH < 3), necessitating buffered solutions (pH 7.4) for in vitro studies .

- Solvent Effects : DMSO stabilizes the compound in stock solutions but may interfere with cell viability at concentrations >1% .

- Light Sensitivity : Protect from UV exposure to prevent sulfonyl group degradation .

Basic: What are the recommended storage conditions to maintain compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。